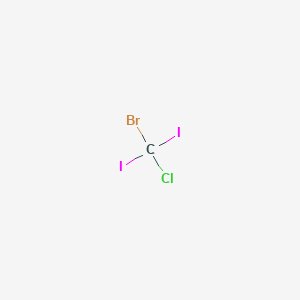![molecular formula C20H23N3O B14652272 Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- CAS No. 53510-47-7](/img/structure/B14652272.png)
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its unique structure, which includes a benzonitrile group and a heptyloxyphenyl group connected by an azo linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azo compound.
For Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-, the specific aromatic amine and phenol used would be 4-(heptyloxy)aniline and benzonitrile, respectively.
Industrial Production Methods
Industrial production of azo compounds, including Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-, often involves similar steps but on a larger scale. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- can undergo various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Oxidation: The compound can be oxidized under certain conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: The major products are the corresponding aromatic amines.
Oxidation: The products depend on the specific conditions but may include various oxidized derivatives.
Substitution: The products are typically substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Used as a dye or pigment in various industrial applications due to its vivid color.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- depends on its specific application
Binding to Proteins: The compound can bind to proteins, affecting their function.
Interference with Enzymes: It may inhibit or activate enzymes, altering metabolic pathways.
Interaction with DNA: Some azo compounds can intercalate into DNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzonitrile, 4-[[4-(hexyloxy)phenyl]azo]-
- Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-
Uniqueness
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- is unique due to its specific heptyloxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from similar compounds with different alkoxy groups.
Eigenschaften
CAS-Nummer |
53510-47-7 |
|---|---|
Molekularformel |
C20H23N3O |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-[(4-heptoxyphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C20H23N3O/c1-2-3-4-5-6-15-24-20-13-11-19(12-14-20)23-22-18-9-7-17(16-21)8-10-18/h7-14H,2-6,15H2,1H3 |
InChI-Schlüssel |
LYXJIYZUQGNMOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)](/img/structure/B14652208.png)


![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)

![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)




![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

